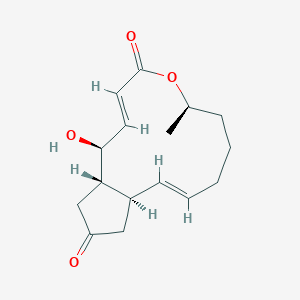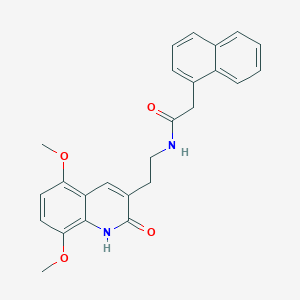
7-Dehydrobrefeldin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrobrefeldin A involves the oxidation of brefeldin A. This process typically requires specific oxidizing agents and controlled reaction conditions to ensure the selective formation of the 7-oxo derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 7-Dehydrobrefeldin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction can lead to the formation of reduced analogs .
科学的研究の応用
7-Dehydrobrefeldin A has a wide range of scientific research applications:
作用機序
7-Dehydrobrefeldin A exerts its effects by inhibiting the secretion of proteins and causing a breakdown of Golgi stacks in plant cells. This disruption is more potent than that caused by brefeldin A. The compound affects the Golgi apparatus by preventing vesicle formation and transport, leading to the collapse of the Golgi into the endoplasmic reticulum .
類似化合物との比較
Brefeldin A: The parent compound, known for its ability to disrupt Golgi apparatus function and inhibit protein transport.
Brefeldin C: A biogenetic precursor of brefeldin A, with similar but less potent biological activities.
Uniqueness: 7-Dehydrobrefeldin A is unique due to its enhanced potency in disrupting Golgi stacks compared to brefeldin A. This makes it a valuable tool for studying cellular processes involving the Golgi apparatus .
特性
分子式 |
C16H22O4 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC名 |
(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-diene-5,15-dione |
InChI |
InChI=1S/C16H22O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-12,14-15,18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,14+,15+/m1/s1 |
InChIキー |
IKUWMGOXYQGWPC-ZBDJHBETSA-N |
異性体SMILES |
C[C@@H]1CCC/C=C/[C@H]2CC(=O)C[C@@H]2[C@H](/C=C/C(=O)O1)O |
正規SMILES |
CC1CCCC=CC2CC(=O)CC2C(C=CC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095875.png)
![(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095878.png)
![1-(4-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095886.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095891.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B14095894.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)

![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095948.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)
